
CypD-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CypD-IN-3 is a potent and subtype-selective inhibitor of cyclophilin D (CypD), a mitochondrial peptidyl-prolyl cis-trans isomerase. This compound has shown high affinity for CypD with an IC50 value of 0.01 μM . Cyclophilin D plays a crucial role in regulating the mitochondrial permeability transition pore, which is involved in various pathological conditions such as oxidative stress, neurodegenerative disorders, liver diseases, aging, autophagy, and diabetes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CypD-IN-3 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic strategies for similar compounds often involve:
Formation of Core Structure: This step typically involves the construction of the core scaffold through cyclization or condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s affinity and selectivity for CypD.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using NMR, MS, and IR spectroscopy.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This includes the use of high-throughput screening for reaction conditions, automation of synthesis, and large-scale purification techniques.
化学反应分析
Types of Reactions
CypD-IN-3 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents to the core structure, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance or modify the compound’s activity.
科学研究应用
CypD-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of cyclophilin D in various chemical processes.
Biology: Investigated for its effects on mitochondrial function and its potential to modulate cellular processes.
作用机制
CypD-IN-3 exerts its effects by inhibiting cyclophilin D, which regulates the mitochondrial permeability transition pore. This inhibition prevents the opening of the pore, thereby protecting cells from mitochondrial dysfunction and cell death . The molecular targets and pathways involved include interactions with the F1F0-ATP synthase, phosphate carrier, and adenine nucleotide translocator .
相似化合物的比较
Similar Compounds
Cyclosporine A: A well-known cyclophilin inhibitor with immunosuppressive properties.
Debio 025: Another cyclophilin inhibitor with potential therapeutic applications.
Sanglifehrin A: A natural product with cyclophilin inhibitory activity.
Uniqueness of CypD-IN-3
This compound is unique due to its high selectivity and potency for cyclophilin D, with an IC50 value of 0.01 μM . Unlike other cyclophilin inhibitors, this compound is specifically designed to target mitochondrial dysfunction without significant off-target effects, making it a promising candidate for therapeutic development.
属性
分子式 |
C53H61N7O11 |
|---|---|
分子量 |
972.1 g/mol |
IUPAC 名称 |
2-[[4-[4-[[(1S,4S,17S,22E)-17-[2-(2-aminoethoxy)ethylcarbamoyl]-1-benzyl-2,5,15,21,24-pentaoxo-3,6,16,20,25-pentazatricyclo[23.3.1.08,13]nonacosa-8,10,12,22-tetraen-4-yl]methyl]phenyl]phenyl]methyl]propanedioic acid |
InChI |
InChI=1S/C53H61N7O11/c54-23-27-71-28-25-56-48(64)43-21-24-55-45(61)19-20-47(63)60-26-6-22-53(34-60,32-37-7-2-1-3-8-37)52(70)59-44(49(65)57-33-41-10-5-4-9-40(41)31-46(62)58-43)30-36-13-17-39(18-14-36)38-15-11-35(12-16-38)29-42(50(66)67)51(68)69/h1-5,7-20,42-44H,6,21-34,54H2,(H,55,61)(H,56,64)(H,57,65)(H,58,62)(H,59,70)(H,66,67)(H,68,69)/b20-19+/t43-,44-,53-/m0/s1 |
InChI 键 |
ZHNYUSCORILKFS-FCZRSVTRSA-N |
手性 SMILES |
C1C[C@@]2(CN(C1)C(=O)/C=C/C(=O)NCC[C@H](NC(=O)CC3=CC=CC=C3CNC(=O)[C@@H](NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
规范 SMILES |
C1CC2(CN(C1)C(=O)C=CC(=O)NCCC(NC(=O)CC3=CC=CC=C3CNC(=O)C(NC2=O)CC4=CC=C(C=C4)C5=CC=C(C=C5)CC(C(=O)O)C(=O)O)C(=O)NCCOCCN)CC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


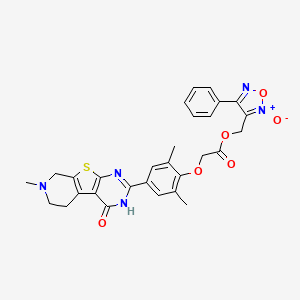


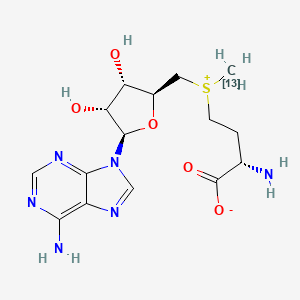
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-iodopyrimidin-2-one](/img/structure/B12396310.png)
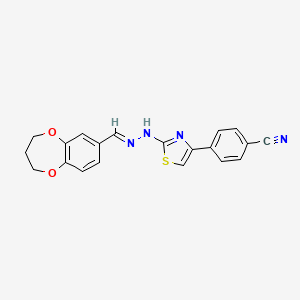
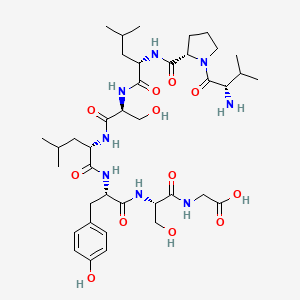

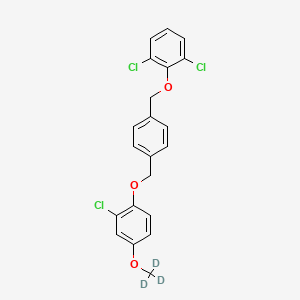
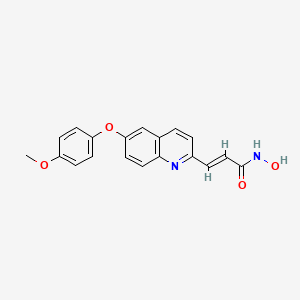
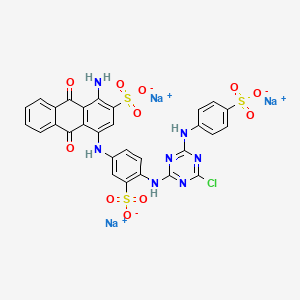
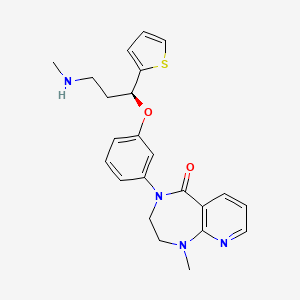
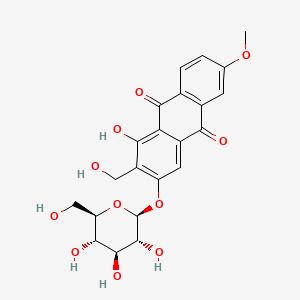
![N-(5-Fluoro-6-(4-fluoro-3-(2-(3-(trifluoromethoxy)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)-3-oxocyclobutane-1-carboxamide](/img/structure/B12396369.png)
